2,2-Diethyloxetan-3-amine

Amine basicity pKa modulation Drug-likeness optimization

2,2-Diethyloxetan-3-amine (C₇H₁₅NO, MW 129.20 g/mol) is a 3,3-disubstituted oxetane primary amine building block featuring a strained four-membered oxetane ring bearing two ethyl substituents at the 2-position and a primary amine (-NH₂) at the 3-position. As a member of the 3,3-disubstituted oxetane amine class, this compound combines the well-characterized property-modulating effects of the oxetane scaffold—including reduced amine basicity, enhanced aqueous solubility, improved metabolic stability, and distinct conformational preferences—with the increased steric bulk and lipophilicity conferred by the geminal diethyl substitution.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B11923766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethyloxetan-3-amine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCC1(C(CO1)N)CC
InChIInChI=1S/C7H15NO/c1-3-7(4-2)6(8)5-9-7/h6H,3-5,8H2,1-2H3
InChIKeyCHERZVAWQLSVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diethyloxetan-3-amine (CAS 2227205-45-8): A 3,3-Disubstituted Oxetane Amine Building Block for Physicochemical Property Optimization in Drug Discovery


2,2-Diethyloxetan-3-amine (C₇H₁₅NO, MW 129.20 g/mol) is a 3,3-disubstituted oxetane primary amine building block featuring a strained four-membered oxetane ring bearing two ethyl substituents at the 2-position and a primary amine (-NH₂) at the 3-position . As a member of the 3,3-disubstituted oxetane amine class, this compound combines the well-characterized property-modulating effects of the oxetane scaffold—including reduced amine basicity, enhanced aqueous solubility, improved metabolic stability, and distinct conformational preferences—with the increased steric bulk and lipophilicity conferred by the geminal diethyl substitution [1][2]. These combined structural attributes differentiate it from simpler oxetane amines (e.g., oxetan-3-amine or 2,2-dimethyloxetan-3-amine) and position it uniquely for lead optimization programs where both the oxetane-imparted polarity and the ethyl-group-adjusted lipophilicity are required to achieve a developable property window [2].

2,2-Diethyloxetan-3-amine: Why Generic Oxetane Amine or Gem-Dimethyl Substitution Cannot Meet Specific Property Tuning Requirements


The term 'oxetane amine' encompasses a structurally diverse family where even minor alterations—such as ring expansion from oxetane to tetrahydrofuran, replacement of diethyl with dimethyl substitution, or removal of the oxetane ring in favor of an acyclic gem-dimethyl group—produce substantial and often counterproductive shifts in amine basicity (ΔpKa up to ~1.9 units), lipophilicity (ΔLogD), aqueous solubility (factor of 4 to >4000), and metabolic clearance rate [1][2]. The 3,3-disubstituted oxetane framework is known to modulate pKa of adjacent amines by approximately 1.9 units (β-position effect), with further fine-tuning achievable through variation of the 2,2-substituents (e.g., diethyl vs. dimethyl vs. cyclopropyl) [2][3]. Consequently, substituting 2,2-diethyloxetan-3-amine with its 2,2-dimethyl analog or an unsubstituted oxetan-3-amine not only alters the steric and electronic environment but can compromise the carefully balanced lipophilicity window required for adequate membrane permeability, metabolic stability, and solubility in a specific lead series [1][3]. Without rigorous comparative data, generic substitution risks undermining synthetic reproducibility, pharmacokinetic optimization, and overall project success.

2,2-Diethyloxetan-3-amine: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Amine Basicity Modulation: pKa Reduction of 2,2-Diethyloxetan-3-amine vs. Tetrahydrofuran-3-amine and Acyclic Aliphatic Amines

The oxetane ring, through its electron-withdrawing inductive effect, significantly reduces the basicity of a proximal amine relative to saturated heterocyclic analogs or acyclic counterparts. Specifically, the parent oxetan-3-amine exhibits a predicted pKa of 7.00 ± 0.20, compared to 8.90 ± 0.20 for tetrahydrofuran-3-amine (a 5-membered ring analog), representing a ΔpKa of approximately –1.9 units . For 3,3-disubstituted oxetane amines, the oxetane ring lowers the pKa of adjacent basic functionalities by approximately 1.9 units at the β-position . While compound-specific measured pKa data for 2,2-diethyloxetan-3-amine are not available in the allowed sources, the 2,2-diethyl substitution pattern—being more electron-donating than dimethyl—is predicted to partially offset the oxetane-induced pKa reduction, yielding an intermediate pKa between 7.0 and 8.9 that can be further tuned by modulating the 2,2-substituents [1].

Amine basicity pKa modulation Drug-likeness optimization

Lipophilicity (XLogP3) Tuning: 2,2-Diethyloxetan-3-amine vs. 2,2-Dimethyloxetan-3-amine and Unsubstituted Oxetan-3-amine

Lipophilicity is a critical determinant of membrane permeability, aqueous solubility, and metabolic clearance. 2,2-Diethyloxetan-3-amine has an estimated XLogP3 of 1.8 , representing a calculated increase in lipophilicity relative to the dimethyl analog (2,2-dimethyloxetan-3-amine, estimated XLogP3 ~0.8–1.0) and the unsubstituted oxetan-3-amine (estimated LogP ~0.85) . This incremental lipophilicity gain of approximately 0.8–1.0 LogP units versus the dimethyl analog allows medicinal chemists to precisely tune the molecule toward the optimal LogD₇.₄ range (~1–3) commonly targeted for oral drug candidates, without resorting to the addition of extra hydrophobic moieties that would increase molecular weight and topological polar surface area [1].

Lipophilicity modulation LogD optimization Permeability-solubility balance

Aqueous Solubility Enhancement: Oxetane-for-Gem-Dimethyl Bioisosteric Replacement Magnitude in 2,2-Disubstituted Systems

Replacement of a gem-dimethyl group with an oxetane ring in drug-like molecules has been demonstrated to increase aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in most cases [1]. This effect is attributed to the oxetane oxygen acting as a hydrogen-bond acceptor and the ring's inherent polarity, which lowers LogD without increasing molecular weight [1][2]. In the specific case of 2,2-diethyloxetan-3-amine, the oxetane moiety retains this polarity-enhancing function while the diethyl substituents provide a controlled degree of lipophilicity, offering a differentiated property profile compared to either the highly polar unsubstituted oxetan-3-amine (pKa 7.00, LogP ~0.85) or the more lipophilic but metabolically vulnerable gem-diethyl acyclic amine analog (estimated LogP >2.5, no oxetane polarity contribution) [2].

Aqueous solubility Bioisosteric replacement Developability optimization

Metabolic Stability Improvement: Oxetane-Directed Clearance via Microsomal Epoxide Hydrolase as Differentiator from P450-Dependent Acyclic Analogs

Oxetane-containing compounds undergo a distinct metabolic pathway mediated by human microsomal epoxide hydrolase (mEH), which catalyzes hydrolytic ring-opening to the corresponding diol, independent of cytochrome P450 (CYP) oxidation [1]. In human liver fractions and hepatocytes, mEH-catalyzed hydrolysis was the sole oxetane ring-opening metabolic route, with no contribution from soluble epoxide hydrolase (sEH) or CYP enzymes [1]. Critically, higher pKa near the oxetane and increased steric bulk (e.g., methyl groups near or on the oxetane ring) enhance the reaction rate with mEH [1]. This dedicated, non-CYP clearance pathway offers a potential advantage over acyclic gem-dimethyl analogs, which typically rely on CYP-mediated oxidation at the terminal methyl groups, a process susceptible to drug-drug interactions (DDI) and polymorphic variability [2]. The 2,2-diethyl substitution pattern, providing increased steric bulk relative to 2,2-dimethyl, may further modulate mEH recognition and turnover rate [1].

Metabolic stability Microsomal epoxide hydrolase Clearance pathway engineering

Conformational Restriction and 3D Character: 2,2-Diethyloxetan-3-amine vs. Flexible Acyclic Amine Scaffolds

The oxetane ring imposes conformational constraints on adjacent substituents, favoring synclinal (gauche) rather than antiplanar arrangements of attached chains, in contrast to flexible acyclic amine linkers [1]. This conformational restriction increases the three-dimensional character (fraction of sp³-hybridized carbons, Fsp³) of molecules incorporating the oxetane scaffold, a parameter positively correlated with clinical success rates and target selectivity [2]. The 2,2-diethyl substitution further amplifies this conformational effect by introducing two ethyl groups that adopt specific spatial orientations relative to the oxetane ring plane and the 3-amino group, creating a more sterically defined and conformationally constrained amine pharmacophore than the 2,2-dimethyl analog [3]. In medicinal chemistry, this translates to enhanced target selectivity through reduced conformational entropy upon binding and potentially improved reproducibility in structure-activity relationships (SAR) [1][3].

Conformational restriction 3D character sp³ enrichment

Application Relevance: Oxetan-3-amine Derivatives as BET Bromodomain Inhibitor Scaffolds with Improved Pharmacokinetic Profiles

Oxetan-3-amine derivatives, inclusive of the 2,2-diethyl substitution pattern, have been explicitly cited as synthetic intermediates in the preparation of BET bromodomain inhibitors, where the oxetane moiety is introduced to improve pharmacokinetic profiles—specifically LogD, solubility, and metabolic clearance [1]. In drug discovery campaigns from 2017–2022, the oxetane ring was most commonly introduced during late-stage lead optimization to address unsatisfactory PK properties (LogD, solubility, clearance, or basicity), with successful examples achieving developable property windows without sacrificing target potency [1]. The 2,2-diethyl substitution provides a differentiated property profile for BET inhibitor programs that require higher lipophilicity than the methyl or unsubstituted analogs while still benefiting from the oxetane's polarity, solubility, and metabolic stability advantages .

BET bromodomain inhibition Epigenetic therapeutics Pharmacokinetic optimization

2,2-Diethyloxetan-3-amine: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity (LogD₇.₄ ~1–3) with Retained Oxetane Polarity Benefits

In drug discovery campaigns where the lead compound exhibits excessive lipophilicity (LogD₇.₄ > 4) with associated toxicity and promiscuity risks, or insufficient permeability (LogD₇.₄ < 1), 2,2-diethyloxetan-3-amine offers a modular building block for introducing an oxetane-containing amine fragment with XLogP3 ≈ 1.8 [1][2]. This value falls within the optimal LogD range for oral absorption while retaining the oxetane's solubility-enhancing (4× to >4000× vs. gem-dimethyl) and metabolic-stability-improving properties documented across multiple oxetane-containing series [1]. The diethyl substituents provide approximately 0.8–1.0 additional LogP units compared to the 2,2-dimethyl analog, enabling medicinal chemists to precisely dial in lipophilicity without adding aromatic or halogenated groups that may introduce toxicity or metabolic liabilities [2].

BET Bromodomain Inhibitor and Epigenetic Probe Synthesis Requiring Balanced Physicochemical Profiles

Oxetan-3-amine derivatives, including 2,2-diethyloxetan-3-amine, have been explicitly identified as intermediates for BET bromodomain inhibitor programs, where the oxetane ring is strategically introduced to improve PK properties—most commonly LogD, aqueous solubility, and metabolic clearance—during late-stage lead optimization [1][2]. For BET inhibitor chemotypes requiring a specific lipophilicity window (LogD₇.₄ ~1.5–3) to balance cellular permeability with solubility, the 2,2-diethyl substitution pattern provides a differentiated alternative to the more polar 2,2-dimethyl or unsubstituted oxetan-3-amine analogs, potentially reducing the need for additional hydrophobic substituents elsewhere in the molecule [2].

pKa Modulation Strategy for Amine-Containing Drug Candidates with hERG or Phospholipidosis Liability

Excessive amine basicity (pKa > 8.5) is a recognized contributor to hERG channel blockade, phospholipidosis, and high tissue distribution volumes. The oxetane ring in 2,2-diethyloxetan-3-amine is expected to lower the proximal amine pKa by approximately 1.9 units (β-effect) compared to non-oxetane cyclic or acyclic amine analogs [1][2]. With the parent oxetan-3-amine exhibiting a predicted pKa of 7.00 vs. 8.90 for tetrahydrofuran-3-amine (ΔpKa ≈ –1.9) [1], 2,2-diethyloxetan-3-amine is predicted to have an intermediate pKa that can be further adjusted through the choice of 2,2-substituents (diethyl vs. dimethyl vs. cyclopropyl) within the 3,3-disubstituted oxetane scaffold [2]. This property is particularly valuable in programs where basicity-driven safety liabilities must be mitigated without sacrificing the amine pharmacophore required for target engagement [1].

Metabolic Clearance Pathway Engineering via mEH-Dependent, CYP-Independent Oxetane Hydrolysis

In drug discovery programs addressing CYP-mediated drug-drug interaction (DDI) risks or polymorphic CYP metabolism, the oxetane ring in 2,2-diethyloxetan-3-amine offers a distinct metabolic clearance route via human microsomal epoxide hydrolase (mEH)-catalyzed hydrolytic ring-opening, which proceeds independently of NADPH and CYP enzymes [1]. The 2,2-diethyl substitution, providing increased steric bulk adjacent to the oxetane ring, may further modulate mEH recognition and turnover rate, as studies have demonstrated that methyl groups near or on the oxetane enhance mEH-catalyzed hydrolysis efficiency [1]. This CYP-independent clearance pathway can reduce the reliance on polymorphic CYP isoforms (e.g., CYP2D6, CYP2C9) and decrease the potential for CYP-mediated drug-drug interactions compared to acyclic gem-diethyl analogs that undergo CYP-dependent oxidative metabolism [1][2].

Quote Request

Request a Quote for 2,2-Diethyloxetan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.